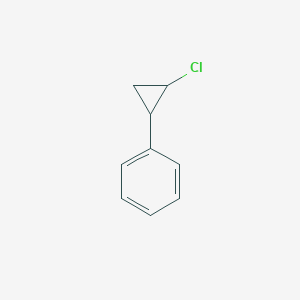
Benzene, (2-chlorocyclopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (2-chlorocyclopropyl)-: is an organic compound that features a benzene ring substituted with a 2-chlorocyclopropyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-chlorocyclopropyl)- typically involves the chlorination of cyclopropylbenzene. This can be achieved through the reaction of cyclopropylbenzene with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position of the cyclopropyl group.
Industrial Production Methods: On an industrial scale, the production of Benzene, (2-chlorocyclopropyl)- may involve similar chlorination processes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzene, (2-chlorocyclopropyl)- can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by electrophiles. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions typically target the cyclopropyl group, leading to the formation of carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of Benzene, (2-chlorocyclopropyl)- can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst. These reactions can convert the chlorocyclopropyl group to a cyclopropyl group or other reduced forms.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)
Major Products:
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives
Oxidation: Carboxylic acids or other oxidized products
Reduction: Reduced forms of the cyclopropyl group
Applications De Recherche Scientifique
Chemistry: Benzene, (2-chlorocyclopropyl)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of chlorinated cyclopropyl groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and other biomolecules.
Medicine: While specific medical applications of Benzene, (2-chlorocyclopropyl)- are not well-documented, its derivatives may have potential as pharmaceutical intermediates. Research into its biological activity could lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, Benzene, (2-chlorocyclopropyl)- can be used in the production of specialty chemicals, agrochemicals, and materials. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of Benzene, (2-chlorocyclopropyl)- involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The chlorocyclopropyl group can act as an electrophile, reacting with nucleophiles in the environment. Additionally, the benzene ring can undergo electrophilic aromatic substitution, allowing for further functionalization of the compound.
Comparaison Avec Des Composés Similaires
Cyclopropylbenzene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
Chlorobenzene: Contains a chlorine atom directly attached to the benzene ring, differing in reactivity and applications.
2-Chlorotoluene: Features a methyl group and a chlorine atom on the benzene ring, offering different chemical properties.
Uniqueness: Benzene, (2-chlorocyclopropyl)- is unique due to the presence of both a benzene ring and a chlorocyclopropyl group. This combination imparts distinct reactivity and stability, making it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
71558-46-8 |
|---|---|
Formule moléculaire |
C9H9Cl |
Poids moléculaire |
152.62 g/mol |
Nom IUPAC |
(2-chlorocyclopropyl)benzene |
InChI |
InChI=1S/C9H9Cl/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
Clé InChI |
GBXROAOUSDRIOO-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


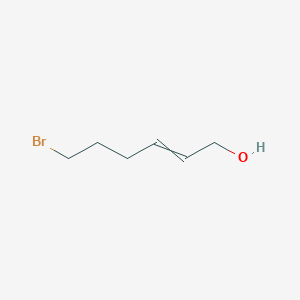


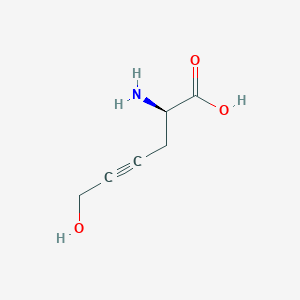
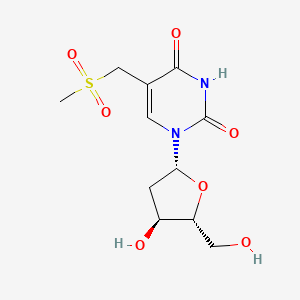

![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)
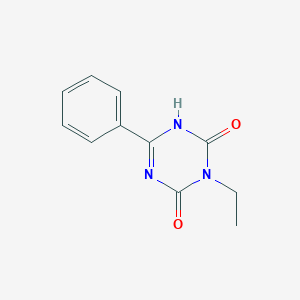
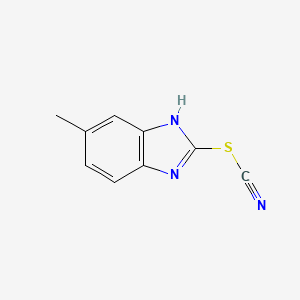
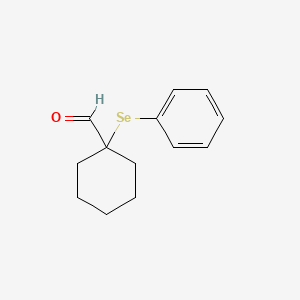
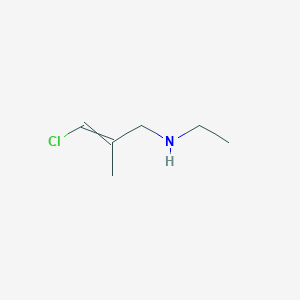
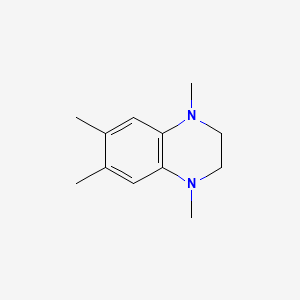
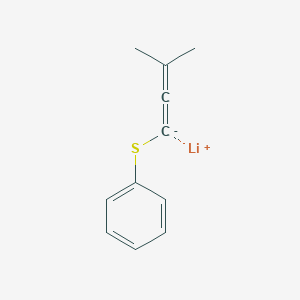
![8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14471560.png)
